molecular formula C12H26OSi B14470711 tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane CAS No. 72726-53-5

tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane

Cat. No.: B14470711
CAS No.: 72726-53-5
M. Wt: 214.42 g/mol
InChI Key: VZQJEDLPTSDGJM-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methylpent-1-en-3-yloxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2-methylpent-1-en-3-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

tert-Butyl(dimethyl)silyl chloride+2-methylpent-1-en-3-olThis compound+HCl\text{tert-Butyl(dimethyl)silyl chloride} + \text{2-methylpent-1-en-3-ol} \rightarrow \text{this compound} + \text{HCl} tert-Butyl(dimethyl)silyl chloride+2-methylpent-1-en-3-ol→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different substituents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Various silanes with different substituents.

    Substitution: Compounds with new functional groups replacing the tert-butyl or methyl groups.

Scientific Research Applications

tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Potential use in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its role in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty polymers and materials with enhanced properties.

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane involves its ability to form stable bonds with various functional groups. The silicon atom can act as a Lewis acid, facilitating reactions with nucleophiles. The tert-butyl and methyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethyl(2-propynyloxy)silane
  • tert-Butyl(dimethyl)[(1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl)oxy]silane

Uniqueness

tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2-methylpent-1-en-3-yloxy group provides additional functionalization options, making it versatile for various applications.

Properties

CAS No.

72726-53-5

Molecular Formula

C12H26OSi

Molecular Weight

214.42 g/mol

IUPAC Name

tert-butyl-dimethyl-(2-methylpent-1-en-3-yloxy)silane

InChI

InChI=1S/C12H26OSi/c1-9-11(10(2)3)13-14(7,8)12(4,5)6/h11H,2,9H2,1,3-8H3

InChI Key

VZQJEDLPTSDGJM-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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